N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-4-chlorobenzamide
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Overview
Description
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-4-chlorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylpiperidine moiety linked to a chlorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-4-chlorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine. This can be achieved through the reduction of N-benzylpiperidone using a suitable reducing agent such as sodium borohydride.
Amidation Reaction: The benzylpiperidine is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-4-chlorobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-2-furamide
- N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
- N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
Uniqueness
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-4-chlorobenzamide stands out due to its specific structural features, such as the presence of a chlorobenzamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
Molecular Formula |
C21H26ClN3O |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C21H26ClN3O/c22-19-8-6-18(7-9-19)21(26)24-13-12-23-20-10-14-25(15-11-20)16-17-4-2-1-3-5-17/h1-9,20,23H,10-16H2,(H,24,26) |
InChI Key |
JRDWDESLOCEBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCCNC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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